N-[2-(aminomethyl)phenyl]acetamide hydrochloride
Description
N-[2-(aminomethyl)phenyl]acetamide hydrochloride (CAS: 238428-27-8) is an acetamide derivative featuring a phenyl ring substituted with an aminomethyl group at the ortho position. The compound is a hydrochloride salt, which enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications. Its molecular formula is C₉H₁₃ClN₂O, with a molecular weight of 215.67 g/mol .
Properties
IUPAC Name |
N-[2-(aminomethyl)phenyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-7(12)11-9-5-3-2-4-8(9)6-10;/h2-5H,6,10H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINUPHKTIZEXAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
238428-28-9 | |
| Record name | N-[2-(aminomethyl)phenyl]acetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(aminomethyl)phenyl]acetamide hydrochloride typically involves the reaction of 2-(aminomethyl)aniline with acetic anhydride in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[2-(aminomethyl)phenyl]acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[2-(aminomethyl)phenyl]acetamide derivatives, while reduction may produce primary amines .
Scientific Research Applications
N-[2-(aminomethyl)phenyl]acetamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(aminomethyl)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below compares N-[2-(aminomethyl)phenyl]acetamide hydrochloride with key analogues:
Key Differences and Implications
Positional Isomerism: The ortho-substituted aminomethyl group in the target compound vs. the para-substituted isomer (N-[3-(aminomethyl)phenyl]acetamide hydrochloride) may influence steric hindrance and receptor binding efficiency .
The bromophenyl and furylmethyl groups in ’s compound introduce aromatic bulk, which could affect pharmacokinetic properties like metabolic stability .
Solubility : Hydrochloride salts generally improve water solubility. However, compounds with larger hydrophobic moieties (e.g., cyclohexyl in ) may exhibit reduced solubility despite salt formation .
Biological Activity
N-[2-(aminomethyl)phenyl]acetamide hydrochloride, also known as 2-(aminomethyl)phenylacetamide hydrochloride, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H12ClN2O, with a structure characterized by an acetamide group attached to a phenyl ring that is further substituted with an aminomethyl group. Its structural features suggest potential interactions with various biological targets, making it a candidate for therapeutic applications.
1. Analgesic and Anti-inflammatory Effects
Research indicates that this compound exhibits notable analgesic and anti-inflammatory properties. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory processes, which could contribute to its therapeutic effects in pain management . The compound's ability to penetrate biological membranes suggests potential central nervous system activity, warranting further investigation into its neuropharmacological applications .
2. Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, indicating its potential as an antibacterial agent. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Current hypotheses include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.
- Receptor Binding : Its structural similarity to known pharmacophores suggests that it may interact with various receptors, influencing cellular signaling pathways .
Study 1: Antinociceptive Activity
A study conducted on animal models demonstrated the antinociceptive properties of this compound. The compound was administered at varying doses, and results indicated a significant reduction in pain responses compared to control groups, suggesting a dose-dependent effect .
Study 2: Antimicrobial Efficacy
In vitro evaluations showed that this compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals that this compound possesses unique biological activities. Below is a summary table comparing key compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| N-[2-(aminomethyl)phenyl]acetamide HCl | Acetamide derivative | Analgesic, anti-inflammatory |
| N-(5-Aminomethyl-2-methoxy-phenyl)-HCl | Methoxy-substituted | Antimicrobial, anticancer |
| CI-994 (N-acetyldinaline) | Antitumor agent | HDAC inhibitor |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[2-(aminomethyl)phenyl]acetamide hydrochloride, and how can reaction conditions be optimized?
- Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, acetamide derivatives are often synthesized by reacting amines with chloroacetamide in the presence of a weak base (e.g., K₂CO₃) in acetonitrile under reflux . Optimization includes varying reaction time (e.g., 24 hours at room temperature) and stoichiometric ratios (e.g., 1:1.5 molar ratio of amine to chloroacetamide). Monitoring via TLC ensures reaction completion .
- Key Parameters : Solvent choice (polar aprotic solvents like acetonitrile enhance nucleophilicity), base strength, and temperature control to minimize side products.
Q. How is this compound characterized structurally and analytically?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm hydrogen and carbon environments, particularly the aminomethyl and acetamide groups.
- FTIR to identify N-H stretching (3250–3350 cm⁻¹) and carbonyl (C=O) vibrations (~1650 cm⁻¹) .
- Single-crystal XRD for definitive bond-length and angle measurements, critical for confirming stereochemistry .
Advanced Research Questions
Q. What strategies are recommended for identifying biological targets or mechanisms of action for this compound?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinity to receptors (e.g., enzymes or GPCRs) based on structural analogs .
- In Vitro Assays : Screen against cell lines (e.g., cancer or neuronal models) to assess cytotoxicity or modulation of biomarkers (e.g., IL-6, MMP3) .
- Data Validation : Cross-reference docking results with experimental IC₅₀ values from dose-response curves to resolve false positives .
Q. How can researchers address low yields or by-product formation during synthesis?
- Troubleshooting :
- By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials or dimerization products).
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .
Q. How should contradictory bioactivity data across studies be interpreted?
- Root Causes : Variability in assay conditions (e.g., serum concentration in cell cultures) or compound stability (e.g., hydrolysis of the hydrochloride salt in aqueous media) .
- Resolution :
- Standardize protocols (e.g., fixed serum batch or buffer pH).
- Conduct stability studies (TGA/DSC) to assess degradation under storage conditions .
Q. What formulation strategies improve solubility and bioavailability for in vivo studies?
- Approaches :
- Salt Formation : Hydrochloride salts enhance aqueous solubility; confirm stability via pH-solubility profiling .
- Nanocarriers : Use liposomes or cyclodextrins to encapsulate the compound, as demonstrated for structurally similar acetamides .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
